

# Application Note: Demonstrating UMI-77 Target Engagement using Co-immunoprecipitation

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## Compound of Interest

Compound Name: UMI-77-d4

Cat. No.: B12424452

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## Abstract

UMI-77 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1][2][3] Target engagement is a critical step in the validation of any new therapeutic agent. This application note provides a detailed protocol for demonstrating the target engagement of UMI-77 in a cellular context using co-immunoprecipitation (Co-IP). The described methodology allows for the visualization and quantification of UMI-77's ability to disrupt the interaction between Mcl-1 and its pro-apoptotic binding partners, such as Bax and Bak.[3][4]

## Introduction

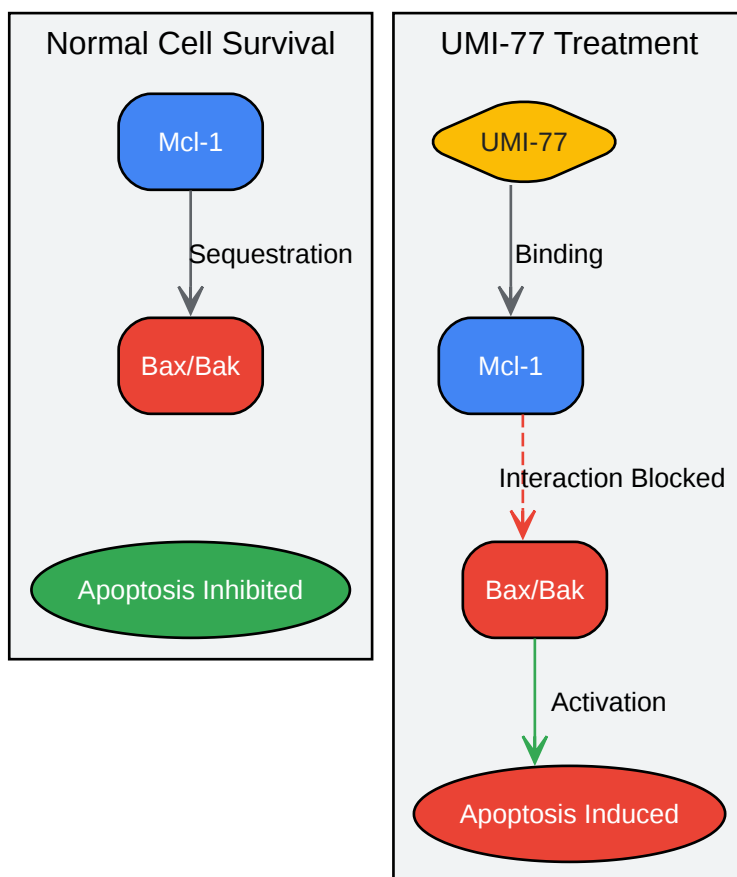
The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating the intrinsic apoptotic pathway. Within this family, Mcl-1 is a key pro-survival member that sequesters pro-apoptotic proteins like Bax and Bak, thereby preventing the initiation of apoptosis.[1][5] In many cancers, Mcl-1 is overexpressed, contributing to therapeutic resistance.[5]

UMI-77 is a novel, selective inhibitor of Mcl-1, binding to its BH3-binding groove with a reported inhibitory constant ( $K_i$ ) of 490 nM.[1][3] By occupying this groove, UMI-77 competitively inhibits the binding of pro-apoptotic proteins, freeing them to induce mitochondrial outer membrane permeabilization and subsequent cell death.[1][3] Co-immunoprecipitation is a robust technique to study protein-protein interactions and can be effectively employed to confirm that UMI-77

engages its intended target, Mcl-1, and disrupts its interaction with downstream effectors in a cellular environment.[3][4]

## Signaling Pathway

The intrinsic apoptotic pathway is tightly regulated by the balance between pro-survival and pro-apoptotic members of the Bcl-2 family. Under normal conditions, Mcl-1 sequesters pro-apoptotic proteins like Bax and Bak, preventing their activation. UMI-77 disrupts this interaction, leading to the release of Bax and Bak, which can then oligomerize at the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.

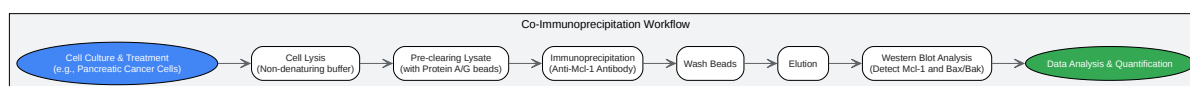


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**Figure 1:** UMI-77 Mechanism of Action.

## Experimental Workflow

The co-immunoprecipitation workflow to demonstrate UMI-77 target engagement involves treating cells with the compound, lysing the cells to preserve protein complexes, immunoprecipitating the target protein (Mcl-1), and then detecting the presence of its binding partner (Bax or Bak) by western blotting. A decrease in the co-immunoprecipitated binding partner in UMI-77-treated cells indicates successful target engagement.



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**Figure 2:** Co-IP Experimental Workflow.

## Detailed Protocols

### Materials and Reagents

- Cell Line: Pancreatic cancer cell line (e.g., BxPC-3 or Panc-1) known to express Mcl-1, Bax, and Bak.<sup>[1]</sup>
- UMI-77: Small molecule inhibitor of Mcl-1.
- Control: DMSO (vehicle control).
- Antibodies:
  - Primary antibody for immunoprecipitation: Rabbit anti-Mcl-1.
  - Primary antibodies for western blotting: Mouse anti-Bax, Rabbit anti-Bak, and Mouse anti-Mcl-1.

- Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
- Beads: Protein A/G magnetic beads or agarose beads.[6]
- Buffers and Solutions:
  - Cell culture medium (e.g., RPMI-1640 with 10% FBS).
  - Phosphate-Buffered Saline (PBS).
  - Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.[7]
  - Wash Buffer: Co-IP Lysis Buffer with a lower concentration of NP-40 (e.g., 0.1%).
  - Elution Buffer: 2x Laemmli sample buffer.
- Equipment:
  - Cell culture incubator.
  - Microcentrifuge.
  - Magnetic rack (if using magnetic beads).
  - Vortexer and rotator.
  - SDS-PAGE and western blotting equipment.
  - Chemiluminescence detection system.

## Experimental Procedure

- Cell Culture and Treatment:
  1. Plate pancreatic cancer cells and grow to 70-80% confluency.

2. Treat cells with the desired concentration of UMI-77 (e.g., 5-10  $\mu$ M) or DMSO (vehicle control) for a specified time (e.g., 6-24 hours).<sup>[1]</sup>
- Cell Lysis:
    1. Aspirate the culture medium and wash the cells twice with ice-cold PBS.
    2. Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional scraping.
    3. Collect the cell lysate and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
    4. Transfer the supernatant (protein lysate) to a new pre-chilled microfuge tube.
    5. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
  - Pre-clearing the Lysate (Optional but Recommended):<sup>[7][8]</sup>
    1. To 1 mg of total protein lysate, add 20  $\mu$ L of Protein A/G beads.
    2. Incubate on a rotator for 1 hour at 4°C.
    3. Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
  - Immunoprecipitation:
    1. To the pre-cleared lysate, add 2-5  $\mu$ g of the primary antibody (anti-Mcl-1). As a negative control, use an equivalent amount of normal rabbit IgG in a separate tube of lysate.
    2. Incubate on a rotator for 4 hours to overnight at 4°C.
    3. Add 30  $\mu$ L of Protein A/G beads to each sample and incubate on a rotator for an additional 2 hours at 4°C.
  - Washing:

1. Pellet the beads and discard the supernatant.
  2. Wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.
- Elution:
    1. After the final wash, remove all residual buffer.
    2. Resuspend the beads in 40  $\mu$ L of 2x Laemmli sample buffer.
    3. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
    4. Pellet the beads and collect the supernatant containing the eluted proteins.
  - Western Blot Analysis:
    1. Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
    2. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
    3. Incubate the membrane with primary antibodies against Mcl-1, Bax, or Bak overnight at 4°C.
    4. Wash the membrane three times with TBST.
    5. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
    6. Wash the membrane three times with TBST.
    7. Detect the protein bands using a chemiluminescence substrate and an imaging system.

## Data Presentation and Interpretation

The results of the co-immunoprecipitation experiment can be quantified by densitometry analysis of the western blot bands. The amount of co-immunoprecipitated Bax or Bak should be normalized to the amount of immunoprecipitated Mcl-1. A significant reduction in the amount

of co-precipitated Bax or Bak in the UMI-77-treated samples compared to the DMSO control indicates that UMI-77 has successfully disrupted the Mcl-1/Bax and Mcl-1/Bak interactions.

Table 1: Densitometric Analysis of Co-immunoprecipitated Proteins

Treatment	IP: Mcl-1 (Relative Intensity)	Co-IP: Bax (Relative Intensity)	Co-IP: Bak (Relative Intensity)	Normalized Bax/Mcl-1 Ratio	Normalized Bak/Mcl-1 Ratio
DMSO (Vehicle)	1.00	1.00	1.00	1.00	1.00
UMI-77 (5 μM)	0.98	0.45	0.52	0.46	0.53
UMI-77 (10 μM)	0.95	0.21	0.28	0.22	0.29
IgG Control	0.05	0.02	0.03	N/A	N/A

Note: The data presented in this table is hypothetical and serves as an example of expected results.

## Conclusion

This application note provides a comprehensive protocol for utilizing co-immunoprecipitation to demonstrate the target engagement of the Mcl-1 inhibitor, UMI-77. By showing a dose-dependent decrease in the interaction between Mcl-1 and its pro-apoptotic partners Bax and Bak, researchers can effectively validate the mechanism of action of UMI-77 in a cellular context. This method is a valuable tool for the preclinical evaluation of Mcl-1 inhibitors and other drugs targeting protein-protein interactions.

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